molecular formula C16H22F3N3O3 B1422606 [(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine CAS No. 1053657-61-6

[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine

Cat. No. B1422606
M. Wt: 361.36 g/mol
InChI Key: AIQLVZCDZJBKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine is a useful research compound. Its molecular formula is C16H22F3N3O3 and its molecular weight is 361.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : This compound is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) highlights a rapid synthetic method for a related compound, which is synthesized from commercially available materials through processes like acylation, nucleophilic substitution, and reduction (Zhao, Guo, Lan, & Xu, 2017).

  • Crystal Structure and Luminescent Properties : Wong et al. (2004) described the synthesis and characterization of neutral Schiff-base complexes involving a similar compound. These complexes exhibit interesting luminescent properties, which could have applications in material science and optics (Wong, Liang, Guo, Wong, Lo, Li, Cheah, Zhou, & Wong, 2004).

  • Versatility in Asymmetric Synthesis of Amines : The compound's derivatives, such as N-tert-butanesulfinyl imines, are versatile intermediates for asymmetric synthesis of amines, as outlined by Ellman et al. (2002). These imines activate the addition of various nucleophiles and serve as chiral directing groups, making them useful in producing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

  • Methodology in Imine Formation : Reeves et al. (2015) developed a method for the formation of various imines, including those derived from the compound , using Tris(2,2,2-trifluoroethyl)borate. This method simplifies the reaction process and improves the accessibility of imine derivatives (Reeves, Visco, Marsini, Grinberg, Busacca, Mattson, & Senanayake, 2015).

  • Synthesis of Amino Acid Derivatives : Amii et al. (2000) detailed the palladium-catalyzed tert-butoxycarbonylation of related compounds, leading to precursors of fluorinated alpha-amino acids. These derivatives have potential applications in pharmaceuticals and biochemistry (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

properties

IUPAC Name

tert-butyl N-[[C-[(4-methoxyphenyl)methyl]-N-(2,2,2-trifluoroethyl)carbonimidoyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O3/c1-15(2,3)25-14(23)22-21-13(20-10-16(17,18)19)9-11-5-7-12(24-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQLVZCDZJBKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NCC(F)(F)F)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine
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[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine
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[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine

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